molecular formula C14H12BrNO5S B13368723 3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid

3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13368723
M. Wt: 386.22 g/mol
InChI Key: DEMDJIHMCIXFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide linkage to a brominated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include the de-brominated compound.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxybenzenesulfonamide
  • 3-Methoxy-4-bromobenzenesulfonamide
  • 2-Methoxy-4-bromobenzenesulfonamide

Uniqueness

3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both a benzoic acid moiety and a sulfonamide linkage, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12BrNO5S

Molecular Weight

386.22 g/mol

IUPAC Name

3-[(4-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12BrNO5S/c1-21-12-8-10(15)5-6-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

DEMDJIHMCIXFRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.